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Application Note & Protocols for the Quantification of Vitamin B2 in Biological Tissues

For researchers, scientists, and professionals in drug development, accurate measurement of

riboflavin (Vitamin B2) in tissue samples is crucial for nutritional assessment, pharmacokinetic

studies, and understanding its role in various physiological and pathological processes. This

document provides detailed protocols and application notes for the principal methods employed

in riboflavin detection: High-Performance Liquid Chromatography (HPLC) with Fluorescence

Detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked

Immunosorbent Assay (ELISA).

Introduction to Riboflavin Detection
Riboflavin is a water-soluble vitamin that plays a vital role in cellular metabolism as a precursor

to the coenzymes FMN (flavin mononucleotide) and FAD (flavin adenine dinucleotide).[1] Its

quantification in tissues is essential for a variety of research applications. The choice of

analytical method depends on factors such as required sensitivity, specificity, sample

throughput, and available instrumentation.

Methods for Riboflavin Detection
The most common techniques for quantifying riboflavin in biological matrices are HPLC with

fluorescence detection, renowned for its sensitivity and reliability; LC-MS, which offers high

specificity and the ability to measure multiple flavin compounds simultaneously; and ELISA, a

high-throughput method suitable for rapid screening of a large number of samples.
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Quantitative Data Summary
The performance of each method can vary based on the tissue type and specific protocol used.

The following table summarizes typical quantitative data for the detection of riboflavin.
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Method
Analyte(s
)

Sample
Matrix

Linearity
Range

Limit of
Detection
(LOD) /
Limit of
Quantific
ation
(LOQ)

Recovery
(%)

Relative
Standard
Deviation
(RSD) (%)

HPLC-

Fluorescen

ce

Riboflavin Casein
Not

Specified

< 0.1

mg/kg

(LOD)[2]

Satisfactor

y[2]

3%

(Repeatabil

ity)[2]

Riboflavin Milk
Not

Specified

Not

Specified

Not

Specified

Not

Specified

Riboflavin,

FMN, FAD

Biological

Tissues

Not

Specified

Not

Specified

Not

Specified

Not

Specified

LC-MS/MS Riboflavin
Human

Plasma

0.5 - 50.0

ng/mL[3]

Not

Specified

90.5 -

99.5[3]

< 11%

(Inter-day)

[3]

Riboflavin

Beagle

Dog

Plasma

Not

Specified

5 ng/mL

(LOQ)[4]

Not

Specified

Not

Specified

Riboflavin,

FAD,

Nicotinami

de, etc.

Human

Milk

Not

Specified

0.05 - 5

ppb (LOQ)

[5]

73.0 -

100.2[5]

2.2 - 5.2%

(Inter-

assay)[5]

ELISA

Riboflavin

Kinase

(RFK)

Human

Tissue

Homogena

tes

Not

Specified

0.78 ng/mL

(Minimum)

[6]

Not

Specified

Not

Specified

Vitamin B2

Tissue

Homogena

tes

Not

Specified

10 ng/mL

(Minimum)

[7]

Not

Specified

Not

Specified
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Experimental Protocols
I. Sample Preparation: Tissue Homogenization
This is a general protocol for preparing tissue homogenates suitable for HPLC, LC-MS, and

ELISA.

Materials:

Ice-cold Phosphate Buffered Saline (PBS)

Lysis Buffer (e.g., RIPA buffer, or specific buffer recommended by an ELISA kit)[6]

Glass homogenizer or bead-based homogenizer

Ultrasonic cell disrupter (optional)[6]

Refrigerated centrifuge

Procedure:

Excise tissue and immediately place it on ice.

Rinse the tissue with ice-cold PBS to remove excess blood.[6]

Weigh the tissue.

Mince the tissue into small pieces on ice.[6]

Add lysis buffer at a ratio of 1:20 to 1:50 (w:v), e.g., 1 mL of lysis buffer for every 20-50 mg of

tissue.[6]

Homogenize the tissue on ice using a glass homogenizer until no large pieces are visible.[6]

For further cell disruption, sonicate the suspension on ice or perform freeze-thaw cycles.[6]

[7]

Centrifuge the homogenate at 10,000 x g for 5-15 minutes at 4°C.[6][7]
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Carefully collect the supernatant, which is the tissue lysate.

Proceed with the analysis immediately or store aliquots at -80°C.

Figure 1: Workflow for Tissue Homogenization.

II. High-Performance Liquid Chromatography (HPLC)
with Fluorescence Detection
This method is highly sensitive for riboflavin, which is naturally fluorescent.

A. Extraction and Hydrolysis (to measure total riboflavin): This protocol is adapted from

methods used for complex matrices.[8]

To 1 mL of tissue homogenate, add 1 mL of 0.1 M HCl.

Heat in a water bath at 100°C for 30 minutes to release protein-bound flavins.[9]

Cool the solution to room temperature.

Adjust the pH to 4.5 with 2.5 M sodium acetate.

Add a solution of acid phosphatase or takadiastase to hydrolyze FAD and FMN to free

riboflavin.

Incubate at 37°C for a specified time (e.g., 2-18 hours, requires optimization).[2]

Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5-10% to

precipitate proteins.

Centrifuge at 10,000 x g for 10 minutes.

Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.[9]

Figure 2: Sample Preparation for Total Riboflavin Analysis by HPLC.

B. HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 125 mm x 4 mm).[10]

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetate

or phosphate buffer, pH 4.5-5.9) and an organic solvent (e.g., methanol or acetonitrile).[2][11]

Flow Rate: 1.0 mL/min.[10]

Temperature: 30-40°C.[10]

Injection Volume: 20-50 µL.[10]

Fluorescence Detector: Excitation wavelength of ~445-447 nm and an emission wavelength

of ~517-530 nm.[2]

III. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high specificity and is suitable for quantifying riboflavin and its derivatives.

A. Sample Preparation (Protein Precipitation): This is a simpler and faster sample preparation

method often used for LC-MS.[4]

To 100 µL of tissue homogenate, add an internal standard (e.g., ¹³C₄,¹⁵N₂-riboflavin).[4]

Add 300-400 µL of acetonitrile to precipitate proteins.[4]

Vortex for 30 seconds.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase.

Filter if necessary and inject into the LC-MS system.

B. LC-MS/MS Conditions:

LC System: UPLC or UHPLC system for rapid analysis.[3]
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Column: HILIC or reversed-phase C18 column.[4]

Mobile Phase: Gradient elution with ammonium formate in water and acetonitrile.[4][5]

Mass Spectrometer: Triple quadrupole mass spectrometer.[3]

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

Riboflavin transition: m/z 377.1 → 243.1[4]

Internal Standard transition: m/z 383.1 → 248.8 (for ¹³C₄,¹⁵N₂-riboflavin)[4]

Figure 3: Workflow for Riboflavin Analysis by LC-MS/MS.

IV. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on antibody-antigen recognition. The protocol may

vary between different commercial kits. The following is a general protocol for a competitive

ELISA.[12]

Materials:

ELISA kit containing a pre-coated microplate, standards, detection reagents, wash buffer,

substrate, and stop solution.

Tissue homogenate prepared as described above.

Procedure:

Prepare all reagents, samples, and standards as per the kit manual.[12]

Add 50 µL of standard or sample to each well of the pre-coated plate.[12]

Immediately add 50 µL of Detection Reagent A (e.g., biotin-conjugated antibody) to each

well.[12]

Shake and mix, then incubate for 1 hour at 37°C.[12]
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Aspirate the liquid from each well and wash 3 times with wash buffer.[12]

Add 100 µL of Detection Reagent B (e.g., HRP-conjugated streptavidin) to each well.[12]

Incubate for 30 minutes at 37°C.[12]

Aspirate and wash the wells 5 times with wash buffer.[12]

Add 90 µL of TMB Substrate Solution to each well.[12]

Incubate for 10-20 minutes at 37°C in the dark.[12]

Add 50 µL of Stop Solution to each well to terminate the reaction.[12]

Immediately read the optical density (OD) at 450 nm using a microplate reader.

Calculate the concentration of riboflavin in the samples by comparing their OD values to the

standard curve.

Figure 4: General Protocol for a Competitive ELISA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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